molecular formula C12H15NO3 B1373482 3-(4-Hydroxyphenoxy)azepan-2-one CAS No. 1094342-38-7

3-(4-Hydroxyphenoxy)azepan-2-one

Cat. No. B1373482
CAS RN: 1094342-38-7
M. Wt: 221.25 g/mol
InChI Key: ZRDSKVPEERFXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenoxy)azepan-2-one, also known as HK-306, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 221.25 g/mol .


Synthesis Analysis

The synthesis of azepan-4-ones, which includes 3-(4-Hydroxyphenoxy)azepan-2-one, can be achieved via a two-step [5 + 2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .


Molecular Structure Analysis

The IUPAC name for 3-(4-Hydroxyphenoxy)azepan-2-one is 3-(4-hydroxyphenoxy)-2-azepanone . The InChI code for this compound is 1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15) .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenoxy)azepan-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Nanotechnology

Lastly, in nanotechnology, 3-(4-Hydroxyphenoxy)azepan-2-one could be explored for its potential in creating self-assembling nanostructures. These structures could have applications in drug delivery systems or as components in nanodevices.

Each of these fields presents a unique avenue for the application of 3-(4-Hydroxyphenoxy)azepan-2-one in scientific research. The compound’s structure offers multiple reactive sites that can be exploited for various purposes, making it a valuable subject for further study. The information provided here is based on the compound’s chemical properties and potential applications inferred from its structure and functional groups .

Safety And Hazards

The safety information for 3-(4-Hydroxyphenoxy)azepan-2-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . These correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-hydroxyphenoxy)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSKVPEERFXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenoxy)azepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenoxy)azepan-2-one
Reactant of Route 2
3-(4-Hydroxyphenoxy)azepan-2-one
Reactant of Route 3
3-(4-Hydroxyphenoxy)azepan-2-one
Reactant of Route 4
3-(4-Hydroxyphenoxy)azepan-2-one
Reactant of Route 5
3-(4-Hydroxyphenoxy)azepan-2-one
Reactant of Route 6
3-(4-Hydroxyphenoxy)azepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.